![molecular formula C15H26N2O4 B1447909 Tert-butyl 3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]pyrrolidine-1-carboxylate CAS No. 1384429-94-0](/img/structure/B1447909.png)
Tert-butyl 3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]pyrrolidine-1-carboxylate
Vue d'ensemble
Description
“Tert-butyl 3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]pyrrolidine-1-carboxylate” is a chemical compound with the CAS number 1384429-94-0 . It has a molecular weight of 298.38 and a molecular formula of C15H26N2O4 .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C15H26N2O4 . It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and an ester functional group. The exact spatial arrangement of these atoms would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
This compound has a molecular weight of 298.38 . Other physical and chemical properties such as boiling point, melting point, and solubility were not available in the search results .Applications De Recherche Scientifique
Synthesis and Structural Characterization
Research has demonstrated various methods for synthesizing tert-butyl 3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]pyrrolidine-1-carboxylate and its analogs, highlighting their structural complexity and potential as intermediates in organic synthesis. For instance, studies have detailed asymmetric synthesis techniques for producing chiral pyrrolidine derivatives with high diastereoselectivities, showcasing their utility in constructing complex molecular architectures (Funabiki et al., 2008). Similarly, the synthesis and crystal structure analysis of related compounds reveal the influence of weak intermolecular interactions on their supramolecular arrangement, providing insights into the design of materials with specific properties (Samipillai et al., 2016).
Potential Applications in Drug Development
The compound and its derivatives have been explored for their potential applications in drug development, including as intermediates in the synthesis of biologically active molecules. For example, the synthesis of novel chiral nitronyl nitroxyl radicals, based on tert-butyl pyrrolidine carboxylate derivatives, has been investigated for their cytotoxic and radioprotective effects, suggesting their potential in medical applications such as cancer therapy and radioprotection (Qin et al., 2009).
Advances in Asymmetric Synthesis and Catalysis
The research also extends to the field of asymmetric synthesis and catalysis, where the compound serves as a key intermediate in the enantioselective synthesis of polyfluoroalkylated prolinols, indicating its importance in the development of novel catalytic methods that achieve high stereocontrol (Funabiki et al., 2008). Furthermore, the efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates demonstrates the compound's versatility in accessing highly functionalized pyrrolidinones, which are valuable scaffolds in pharmaceutical chemistry (Sasaki et al., 2020).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 3-(2-oxo-2-pyrrolidin-1-ylethoxy)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-15(2,3)21-14(19)17-9-6-12(10-17)20-11-13(18)16-7-4-5-8-16/h12H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUJOPWQZWYPGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OCC(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701122143 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701122143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]pyrrolidine-1-carboxylate | |
CAS RN |
1384429-94-0 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1384429-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701122143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



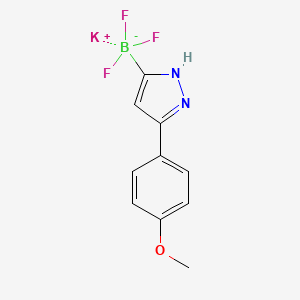


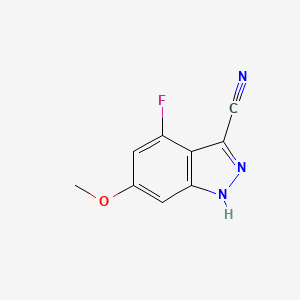

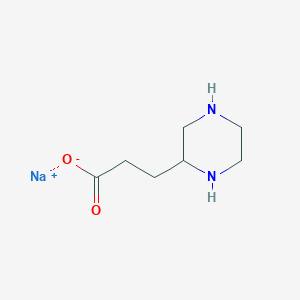
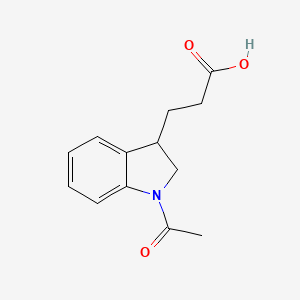
![3-(Furan-2-yl)-3-{[(4-methoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B1447841.png)
![1,3-Diethyl 2-ethyl-2-[(4-nitrophenyl)methyl]propanedioate](/img/structure/B1447842.png)
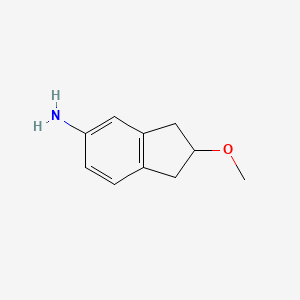


![2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride](/img/structure/B1447848.png)
![2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1447849.png)